molecular formula C19H16ClN5O2S B2862406 1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1226447-50-2

1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B2862406
CAS RN: 1226447-50-2
M. Wt: 413.88
InChI Key: SDROFQWIPNACHP-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H16ClN5O2S and its molecular weight is 413.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to 1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine provide a foundation for exploring their potential applications in scientific research. For instance, related compounds have been synthesized with high yields and their structures determined by single crystal diffraction, highlighting their planar nature apart from certain groups which are oriented roughly perpendicular to the rest of the molecule (Kariuki et al., 2021).

Antimicrobial Activities

Research has also been focused on the synthesis of derivatives and their antimicrobial activities. Novel derivatives have been synthesized and screened for their antimicrobial activities, with some showing good or moderate activities against test microorganisms. This underscores the potential utility of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

The corrosion inhibition performances of certain thiazole and thiadiazole derivatives, including compounds structurally similar to 1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine, have been predicted through quantum chemical parameters and molecular dynamics simulations. These studies suggest that such compounds can effectively inhibit corrosion of metals like iron, indicating their potential application in corrosion prevention technologies (Kaya et al., 2016).

Molecular Dynamics and Quantum Chemical Studies

Further, molecular dynamics and quantum chemical studies on related compounds have offered insights into their inhibition performances against corrosion, emphasizing the role of theoretical approaches in predicting the efficiency of such inhibitors. The alignment of experimental and theoretical data in these studies provides a robust framework for the development of new corrosion inhibitors based on thiazole and thiadiazole derivatives (Farahati et al., 2019).

properties

IUPAC Name

3-(3-chlorophenyl)-5-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2S/c1-26-15-7-6-11(8-16(15)27-2)14-10-28-19(22-14)17-18(21)25(24-23-17)13-5-3-4-12(20)9-13/h3-10H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDROFQWIPNACHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

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